Product packaging for Multifidol(Cat. No.:CAS No. 125074-06-8)

Multifidol

Cat. No.: B045226
CAS No.: 125074-06-8
M. Wt: 210.23 g/mol
InChI Key: ASABIRFQGVWRDC-UHFFFAOYSA-N
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Description

Multifidol is a potent and specific inhibitor of β-glucosidase enzymes, offering significant value in biochemical and pharmacological research. Its primary mechanism of action involves the competitive inhibition of β-glucosidases, key enzymes responsible for hydrolyzing glycosidic bonds in various glycoconjugates. This action makes this compound an essential tool for investigating lysosomal storage disorders, such as Gaucher's disease, where glucocerebrosidase (a β-glucosidase) function is impaired. Researchers utilize this compound to model disease pathology, study substrate accumulation, and evaluate potential therapeutic strategies in cellular and in vitro assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B045226 Multifidol CAS No. 125074-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6(2)11(15)10-8(13)4-7(12)5-9(10)14/h4-6,12-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABIRFQGVWRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332006
Record name Multifidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125074-06-8
Record name 2-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125074-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Multifidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Multifidol

Discovery and Isolation of Multifidol in Jatropha multifida L.

The chemical compound this compound, specifically (2-methyl butyryl)phloroglucinol, was first identified in the latex of the shrub Jatropha multifida. nih.gov This plant is utilized in traditional medicine for treating various skin ailments, including infected wounds and scabies. nih.gov Researchers Kosasi and coworkers are credited with the initial finding and bestowed the name "this compound" upon the compound, derived from the plant's specific epithet. nih.gov While the plant is known for a variety of bioactive compounds, including diterpenoids, alkaloids, and flavonoids, the discovery of this acylphloroglucinol marked a significant finding. nih.govresearchgate.netnih.govresearchgate.net

Characterization of this compound Glucosides in Humulus lupulus L. (Hops)

While first discovered in Jatropha, this compound and its derivatives are now known to be characteristic components of hops (Humulus lupulus L.), where they exist predominantly as glucosides. nih.govtandfonline.combrauwelt.com These compounds are classified as polyphenols and are found within the hard resin fraction of the hop cone. tandfonline.combrauwelt.com this compound glucosides are considered intermediates in the biosynthesis of alpha- and beta-acids, the primary bittering compounds in hops. tandfonline.combrauwelt.combrewingscience.de

In 2005, detailed analysis of ethanolic hop extracts led to the identification and isolation of three distinct homologues of this compound glucosides. nih.govbrewingscience.dehopsteiner.us These compounds were named in a manner consistent with the nomenclature of hop bitter acids:

Co-multifidol glucoside (1-[(2-methylpropanoyl)-phloroglucinyl]-β-D-glucopyranoside) brewingscience.debrewingscience.de

Ad-multifidol glucoside brewingscience.de

N-multifidol glucoside brewingscience.de

The structural difference between these homologues lies in their acyl side chains, which are identical to those of the corresponding alpha-acids (cohumulone, adhumulone, and nhumulone). brewingscience.dehopsteiner.us

The concentration of this compound glucosides in hops is not uniform; it exhibits significant variation depending on the specific hop cultivar. tandfonline.combrauwelt.combrewingscience.de Research involving the analysis of hundreds of hop samples across dozens of varieties has established that the content of these compounds is a varietal feature. tandfonline.combrauwelt.comresearchgate.net For instance, the concentration of co-multifidol glucoside can range from as low as 6 mg/100 g to as high as 200 mg/100 g depending on the variety. tandfonline.combrauwelt.combrewingscience.de Similarly, ad-multifidol glucoside has been detected in ranges from 3 to 60 mg/100 g. tandfonline.combrauwelt.com

In addition to genetic differences between cultivars, factors such as geographical growing location, soil conditions, and harvest year can also influence the polyphenol content in hops. researchgate.netmdpi.com

Table 1: Concentration Ranges of this compound Glucoside Homologues in Various Hop Cultivars Data compiled from studies analyzing over 500 samples across 34 varieties.

CompoundConcentration Range (mg/100 g)
Co-multifidol Glucoside6 - 200
Ad-multifidol Glucoside3 - 60

The presence of this compound glucosides is not limited to cultivated varieties of Humulus lupulus. In 2021, a study by Morcol et al. reported the presence of co-multifidol glucoside for the first time in wild hop cultivars of the species Humulus neomexicanus. brewingscience.de This finding suggests a broader distribution of these compounds within the Humulus genus. Humulus neomexicanus, native to the Southwestern United States, is noted for its unique phytochemical profile, which can differ significantly from common commercial hop varieties. researchgate.net

Presence of this compound and Analogues in Other Botanical Sources

Following its initial discovery in Jatropha multifida, the presence of this compound and its glucosides in other botanical sources appears to be exceptionally limited. Current scientific literature indicates that this compound glucosides are almost exclusively found in the Humulus (hop) genus, at least in significant quantities, making them highly characteristic of this plant. nih.gov Extensive phytochemical investigations into Jatropha multifida have primarily focused on other classes of compounds, such as diterpenoids, triterpenoids, and flavonoids, without further reports on this compound analogues. nih.govresearchgate.net

Biosynthetic Pathways of Multifidol

Multifidol as Key Intermediates in Hop Bitter Acid Biosynthesis

Multifidols are recognized as intermediates in the biosynthesis of alpha- and beta-acids in hops. researchgate.netbrauwelt.comhopsteiner.detandfonline.combrauwelt.comhopsteiner.usresearchgate.net These bitter acids are prenylated polyketides synthesized within the lupulin glands of the hop plant and are major contributors to the bitter flavor and stability of beer. researchgate.netnih.govnih.govresearchgate.netresearchgate.net The acyl side chains of this compound glucopyranosides are identical to those of alpha-acids (e.g., co-, ad-, and n-humulone), further supporting their role as biosynthetic intermediates. hopsteiner.de

The precursors for hop bitter acid production, and by extension, this compound, include branched-chain acyl-CoAs, malonyl-CoA, and dimethylallyl diphosphate (B83284) (DMAPP). nih.govresearchgate.netproquest.com The branched-chain acyl-CoAs are derived from the degradation of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine. nih.govnih.govresearchgate.netresearchgate.nettandfonline.comnih.govmdpi.com Specifically, isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA are yielded from the degradation of leucine, valine, and isoleucine, respectively. nih.gov Studies have shown that BCAA biosynthesis and subsequent degradation occur in the specialized lupulin glands of hops, where these precursors are highly abundant. nih.govresearchgate.net

The biosynthesis of bitter acids, involving intermediates like this compound, is a complex cascade of enzymatic steps. The initial step in the formation of acylphloroglucinols, which are precursors to bitter acids, involves the condensation of a BCAA-derived acyl-CoA starter molecule with three molecules of malonyl-CoA. This reaction is catalyzed by valerophenone (B195941) synthase (VPS). nih.govresearchgate.netoup.comresearchgate.netuncg.edu

Branched-chain aminotransferase (BCAT) : Involved in both the biosynthesis and degradation of BCAAs. nih.gov

Branched-chain keto-acid dehydrogenase (BCKDH) : Further degrades BCAAs into branched-chain acyl-CoAs. nih.govtandfonline.comnih.gov

Carboxyl CoA ligase (CCL) : Involved in the bitter acid biosynthesis pathway. proquest.com

Valerophenone synthase (VPS) : Catalyzes the formation of the polyketide core, such as phlorisovalerophenone (B41633) (PIVP), from acyl-CoA and malonyl-CoA. nih.govresearchgate.netoup.comresearchgate.netuncg.edu

Prenyltransferase (PT) : Adds prenyl side chains to the acylphloroglucinols. nih.govuncg.edufrontiersin.orguniprot.org

Gene expression analysis has revealed that transcripts encoding enzymes of BCAA metabolism are significantly more abundant in lupulin glands, indicating that BCAA biosynthesis and degradation are active in these cells. nih.govresearchgate.net The expression levels of genes involved in bitter acid synthesis, such as VPS and BCAT, can vary depending on the hop cultivar, organ, and developmental stage, as well as environmental conditions like nitrogen fertilization. researchgate.netmdpi.com

Two distinct branched-chain aminotransferase (BCAT) enzymes, HlBCAT1 and HlBCAT2, have been identified and studied in Humulus lupulus. nih.govnih.govresearchgate.net

HlBCAT1 : This mitochondrial enzyme is primarily involved in the degradation of BCAAs, acting as the first step in the catabolic pathway leading to branched-chain acyl-CoAs. researchgate.netnih.govresearchgate.netnih.gov It shows gland-specific expression, being more highly expressed in hop cones than in leaves. nih.govnih.govresearchgate.net

HlBCAT2 : This plastidial enzyme is likely involved in the biosynthesis of BCAAs. nih.govresearchgate.netnih.gov It is found in glands, cones, and leaves. nih.govnih.govresearchgate.net

Both HlBCAT1 and HlBCAT2 have been shown to catalyze both forward (biosynthetic) and reverse (catabolic) reactions with similar kinetic parameters. nih.govresearchgate.net Their distinct subcellular localizations (mitochondrial for HlBCAT1 and plastidial for HlBCAT2) highlight their specialized roles in BCAA metabolism within the hop plant. nih.govresearchgate.net

Acylphloroglucinol Biosynthesis in Diverse Plant Systems

Acylphloroglucinols, a class of compounds to which this compound belongs, are found in various plant systems beyond hops.

In Fragaria vesca (woodland strawberry), the synthesis of pharmaceutically active acylphloroglucinols occurs during fruit ripening. nih.gov While the specific gene for valerophenone synthase (VPS), crucial in hop bitter acid biosynthesis, has not been annotated in the Fragaria vesca genome, the biosynthesis of acylphloroglucinol aglycones like phlorisovalerophenone (PIVP) and phloroisobutyrophenone (PIBP) is still observed. nih.gov

The formation of acylphloroglucinols in hops, including those related to this compound, is catalyzed by valerophenone synthase (VPS), an enzyme that shares a high degree of homology with plant chalcone (B49325) synthases (CHS). oup.com While CHS typically catalyzes the first step in flavonoid biosynthesis, VPS is specifically involved in the production of bitter acid precursors like PIVP and PIBP, indicating a distinct enzymatic role in this pathway. oup.comnih.govacs.org In strawberry fruit, the synthesis of acylphloroglucinols is catalyzed by dual-function chalcone synthases/valerophenone synthases, suggesting an evolutionary link and functional overlap between these enzyme types in different plant species. nih.gov

Proposed Biosynthetic Routes for this compound Aglycones and Glycosides

The biosynthesis of this compound and its related glycosides involves a series of enzymatic reactions, primarily centered around the formation of acylphloroglucinol (APG) aglycones and their subsequent glycosylation. These pathways are integral to the plant's secondary metabolism, leading to compounds with diverse biological activities.

Aglycone Synthesis: The foundation of this compound biosynthesis lies in the formation of its aglycone, which is an acylphloroglucinol. Research indicates that the synthesis of APG aglycones, including this compound, proceeds through the condensation of specific precursors derived from branched-chain amino acid metabolism. Key starter molecules identified in this process include isovaleryl-Coenzyme A (CoA) and isobutyryl-Coenzyme A (CoA) nih.govnih.gov. These acyl-CoA units condense with three molecules of malonyl-Coenzyme A (CoA) nih.govnih.gov.

Enzymatically, chalcone synthase (CHS) proteins, particularly those exhibiting valerophenone synthase (VPS) activity, are implicated in catalyzing these condensation reactions nih.govnih.gov. For instance, in Fragaria vesca (strawberry), FvCHS enzymes have been shown to readily catalyze the formation of phlorisovalerophenone and phlorisobutyrophenone (B1231217) from their respective acyl-CoA precursors and malonyl-CoA nih.govnih.gov. In hops, valerophenone synthase (VPS) is known to generate phlorisovalerophenone (PIVP) and phlorisobutyrophenone (PIBP), which are structurally related acylphloroglucinol aglycones nih.gov. The acyl side chains of this compound glucopyranosides are structurally identical to those found in alpha-acids, such as co-, ad-, and n-humulone, highlighting their direct role as intermediates in the bitter acid pathway nih.gov. The biosynthesis of branched-chain amino acids (BCAAs) in the lupulin glands of hops involves the plastidial enzyme HlBCAT2, providing the necessary precursors for this pathway wikipedia.org.

Glycoside Formation: Following the synthesis of the this compound aglycone, glycosylation occurs, leading to the formation of this compound glucosides. This compound glucoside is defined as a monosaccharide derivative where this compound is attached to a β-D-glucopyranosyl residue at position 1 via a glycosidic linkage lipidmaps.org. These glycosides, such as co-multifidol glucoside, ad-multifidol glucoside, and n-multifidol glucoside, are more typical to hops and serve as critical intermediates in the biosynthesis of alpha- and beta-acids thegoodscentscompany.comwikipedia.orgnih.gov.

Quantitative analysis using techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) has provided insights into the concentrations of these this compound glucosides in various hop varieties. The detected concentrations can vary significantly depending on the hop variety.

Table 1: Concentrations of this compound Glucosides in Hop Varieties

CompoundConcentration Range (mg/100 g)Source
Co-multifidol glucoside6–155 thegoodscentscompany.comwikipedia.org
Co-multifidol glucoside8–200 nih.gov
Ad-multifidol glucoside3–60 thegoodscentscompany.comwikipedia.org

These findings underscore the importance of this compound and its glycosides as key metabolic intermediates in hop plants, directly influencing the production of economically significant bitter acids.

Chemical Synthesis and Derivatization of Multifidol

Methodologies for the De Novo Synthesis of Multifidol and Related Acylphloroglucinols

The de novo synthesis of this compound and other acylphloroglucinols typically relies on electrophilic aromatic substitution reactions on the electron-rich phloroglucinol (B13840) ring.

Friedel–Crafts acylation is a cornerstone reaction in the synthesis of acylphloroglucinols, including this compound. This reaction involves the acylation of phloroglucinol using acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst. For instance, Friedel–Crafts acylation has been identified as a key step in the synthesis of this compound (13) Current time information in Bangalore, IN.researchgate.net.

General conditions for the acylation of phloroglucinol often involve Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) Current time information in Bangalore, IN.uni.luchinesechemsoc.org. Solvents like nitromethane (B149229) and dichloromethane (B109758) have been employed to facilitate the reaction uni.lunih.gov. The product ketone typically forms a stable complex with the Lewis acid, often necessitating a stoichiometric amount or more of the catalyst royalholloway.ac.uknih.gov. For example, the Friedel–Crafts acylation of phloroglucinol with isovaleryl chloride has been reported to yield phloroisovalerophenone in 70% yield researchgate.net. A green route for the Friedel–Crafts C-acylation of phloroglucinol into triacetylphloroglucinol (B17671) analogues has also been described, utilizing methanesulfonic acid as a biodegradable catalyst under solvent-free conditions nih.govresearchgate.net.

The Houben–Hoesch reaction, a variant of Friedel–Crafts acylation, provides another important route for the synthesis of acylphloroglucinols. This reaction involves the condensation of nitriles with electron-rich arenes, such as polyhydroxy phenols, in the presence of hydrogen chloride and a Lewis acid catalyst like zinc chloride (ZnCl₂) or aluminum trichloride (B1173362) (AlCl₃) imsc.res.inebi.ac.ukacs.orgrsc.orgaut.ac.nznih.gov.

A significant advantage of the Houben–Hoesch reaction is its utility in preparing monoacylated derivatives of highly activated substrates, where standard Friedel–Crafts acylation might lead to over-acylation acs.orgrsc.org. The synthesis of 2,4,6-trihydroxyacetophenone from phloroglucinol serves as a classic example of this reaction imsc.res.inmitoproteome.org. The reaction is particularly effective with meta-polyhydroxy phenols aut.ac.nz.

Stereoselective synthetic approaches are crucial for accessing specific enantiomers or diastereomers of complex acylphloroglucinol scaffolds, which can significantly influence their biological activities. While direct stereoselective synthesis of this compound is not extensively detailed in the provided search results, general strategies for acylphloroglucinol scaffolds have been explored.

Approaches to stereoselective synthesis of polycyclic polyprenylated acylphloroglucinols (PPAPs), a broader class to which this compound-like structures belong, have been reported acs.orgmitoproteome.orgknapsackfamily.comthegoodscentscompany.com. These often involve complex cyclizations and rearrangements. For instance, formic-acid-mediated rearrangements of dearomatized acylphloroglucinols have been developed to access structurally diverse synthetic acylphloroglucinol scaffolds (SASs) nih.govmitoproteome.orgx-mol.netwikipedia.org. The use of chiral auxiliaries or catalysts, such as (S) and (R)-BINOL complexes, has been employed to generate specific chiral centers in related compounds connectedpapers.com. Such methodologies are vital for controlling the stereochemistry of the final products, which is paramount for understanding their precise interactions in biological systems.

Strategies for the Preparation of this compound Glucosides and Other Glycosylated Derivatives

This compound glucoside, specifically 1-[(2-methylbutyryl)phloroglucinyl]-β-d-glucopyranoside, has been identified as a naturally occurring derivative, isolated from sources like Jatropha multifida and Humulus lupulus royalholloway.ac.uknih.govmitoproteome.orgconnectedpapers.com. While its natural occurrence and biological characterization are well-documented, detailed chemical synthetic procedures for this compound glucoside itself are not extensively described in the provided literature.

However, general chemical glycosylation methods for phenolic compounds can be applied to prepare such derivatives. These strategies typically involve the coupling of a glycosyl donor with a glycosyl acceptor (the phenolic compound) in the presence of an activating reagent. Common methods for the synthesis of O-aryl glycosides, which include phenolic glucosides, involve:

Koenigs–Knorr O-glycosylation: This classical method utilizes glycosyl halides (e.g., acetobromo-α-D-glucose) as glycosyl donors and phenols as acceptors aut.ac.nz.

Palladium-catalyzed O-glycosylation: This approach allows for the efficient synthesis of O-glycosides from phenols using glycosyl chloride donors under palladium catalysis chinesechemsoc.org.

Insertion of glycosylidene carbenes: A more recent method involves the formal insertion of glycosylidene carbenes into the O–H bonds of phenols, demonstrating excellent chemoselectivity and diastereoselectivity acs.org.

Aqueous O-glycosylation: Phenolic functionality can be glycosylated in aqueous solvents using glycosyl fluoride (B91410) donors, often promoted by bases like Ca(OH)₂ nih.gov.

These general methods, while not specifically detailing this compound glucoside synthesis, represent the chemical strategies that would be employed to prepare such glycosylated acylphloroglucinols in a laboratory setting. The literature primarily focuses on the isolation and characterization of this compound glucosides from natural sources, often mentioning their biosynthetic origin through enzymes like UDP-glucosyltransferases.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of this compound analogues are critical for elucidating the relationship between their chemical structure and biological activity. This often involves creating diverse sets of compounds by modifying various parts of the this compound scaffold.

Diversity-oriented synthesis (DOS) approaches are frequently employed to generate libraries of synthetic acylphloroglucinol scaffolds (SASs) for comprehensive biological evaluation nih.govmitoproteome.orgx-mol.netwikipedia.org. These synthetic strategies can lead to structurally diverse compounds through novel cyclizations and rearrangements, often mediated by reagents such as formic acid nih.govmitoproteome.orgwikipedia.org.

Another relevant strategy involves the rapid construction of polyprenylated acylphloroglucinol (PPAP) analogs through biosynthesis-inspired diversity-oriented synthesis. Key reactions in this context include double decarboxylative allylation (DcA) of acylphloroglucinol scaffolds to form allyl-desoxyhumulones, followed by dearomative conjunctive allylic alkylation (DCAA) mitoproteome.orgknapsackfamily.comthegoodscentscompany.com. These methods allow for the creation of complex analogues that mimic natural product diversity, enabling detailed structure-activity relationship studies to identify pharmacologically active compounds nih.govmitoproteome.orgmitoproteome.org.

By systematically varying the acyl side chains, the degree of alkylation, and the presence of glycosyl moieties, researchers can gain insights into the specific structural features responsible for the observed biological effects of this compound and its derivatives.

Mechanistic Investigations of Multifidol Biological Activity

Molecular Mechanisms of Anti-inflammatory Actions of Multifidol Derivatives

The anti-inflammatory potential of this compound derivatives is primarily linked to their ability to modulate specific enzymes and signaling pathways involved in the inflammatory response.

Acylphloroglucinol derivatives, including this compound glucoside, have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes in in vitro studies. This compound glucoside, identified as 1-(2-methylbutyryl)phloroglucinol-glucopyranoside, has been characterized as a cyclooxygenase 1 (COX-1) inhibitor ebi.ac.uknih.gov. Research on acylphloroglucinol-glucopyranosides isolated from hops (Humulus lupulus) indicates their capacity to inhibit COX-1 activity. The inhibitory potential of these glucosides tends to decrease with an increase in the length of their acyl side chain nih.gov.

For instance, studies have shown varying degrees of COX-1 inhibition by different acylphloroglucinol-glucopyranosides from hops. The aglycon phloroglucinol (B13840) exhibited an IC50 of 3.8 µM against COX-1. Among the glucosides, 1-(2-methylpropanoyl)phloroglucinol-glucopyranoside (Compound 1) demonstrated an IC50 of 23.7 µM, while 5-(2-methylpropanoyl)phloroglucinol-glucopyranoside (Compound 4) showed an IC50 of 58.7 µM. The inhibitory potential followed the order of Compound 1 > this compound Glucoside (Compound 2) > Compound 3 (1-(3-methylbutyryl)phloroglucinol-glucopyranoside) nih.gov.

Compound NameSourceTarget EnzymeIC50 (µM)Reference
Phloroglucinol (Aglycon)HopsCOX-13.8 nih.gov
1-(2-methylpropanoyl)phloroglucinol-glucopyranoside (Compound 1)HopsCOX-123.7 nih.gov
5-(2-methylpropanoyl)phloroglucinol-glucopyranoside (Compound 4)HopsCOX-158.7 nih.gov
3-geranyl-1-(2′-methylpropanoyl)phloroglucinol (Compound 1)Hypericum empetrifoliumCOX-16.0 nih.gov
COX-229.9 nih.gov
5-LOX2.2 nih.gov
3-geranyl-1-(2′-methylbutanoyl)phloroglucinol (Compound 2)Hypericum empetrifoliumCOX-126.2 nih.gov
5-LOX5.8 nih.gov

Beyond hop-derived compounds, acylphloroglucinol derivatives isolated from Hypericum empetrifolium, such as 3-geranyl-1-(2′-methylpropanoyl)phloroglucinol and 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol, have also exhibited notable in vitro inhibitory activities against COX-1, COX-2, and 5-lipoxygenase (5-LOX), key enzymes in arachidonic acid metabolism that produce inflammatory mediators nih.gov.

This compound has been identified as a potent inhibitor of NF-κB activation nih.gov. Nuclear Factor-kappa B (NF-κB) is a critical protein complex that controls transcription of DNA, cytokine production, and cell survival, and its inhibition is a significant chemopreventive target acs.org. While specific detailed mechanisms for this compound's NF-κB modulation are not extensively detailed in the provided snippets, other hop compounds like xanthohumol (B1683332) are known to downregulate both constitutive and inducible NF-κB activation, potentially by modifying cysteine residues in IκBα kinase (IKK) and/or NF-κB itself, leading to suppression of NF-κB-regulated gene products acs.org. Hop extracts, which contain this compound, have also been shown to diminish endotoxin-induced activation of Toll-like receptor 4 (TLR4) signaling in human peripheral blood mononuclear cells (PBMCs), resulting in a significant attenuation of pro-inflammatory cytokine release, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) researchgate.netmdpi.com.

Mechanistic Aspects of this compound Interaction with Taste Receptors

This compound glucosides, as hop-derived polyphenols, play a role in the organoleptic properties of beverages, particularly contributing to the bitter taste.

Hop-derived polyphenols, including this compound glucosides, contribute to the characteristic bitter taste of beer scielo.brmdpi.comjscimedcentral.comencyclopedia.pub. The perception of bitterness in humans is mediated by a family of G protein-coupled receptors known as human bitter taste receptors (hTAS2Rs) researchgate.netplos.org. Various hop compounds, such as iso-alpha-acids, humulinones, hulupones, and polyphenols, are known to activate these hTAS2R receptors in the oral cavity oregonstate.edu. Specific hTAS2R receptors, including hTAS2R1, hTAS2R14, and hTAS2R40, are activated by hop compounds and can be activated simultaneously, contributing to the complex bitterness perception oregonstate.edu.

Furthermore, bitter compounds characterized by a hydrophobic residue attached to glucose via a beta-glycosidic bond are known to activate the hTAS2R16 receptor nih.gov. Given that this compound glucoside is defined as a monosaccharide derivative consisting of this compound attached to a β-D-glucopyranosyl residue at position 1 via a glycosidic linkage ebi.ac.ukebi.ac.uk, this structural characteristic suggests a potential interaction with hTAS2R16, contributing to its bitter taste profile. The interaction of multiple hop-derived bitter compounds with various hTAS2R receptors can lead to an amplified perception of bitterness oregonstate.edu.

Antimicrobial Activity Mechanisms of this compound-Containing Extracts and Isolated Compounds (in vitro preclinical studies)

This compound and extracts containing it have demonstrated antimicrobial properties in in vitro preclinical studies, suggesting potential therapeutic applications.

This compound is a constituent of the latex of Jatropha multifida, a plant traditionally used in folk medicine for treating infected wounds, skin infections, and scabies nih.govmdpi.com. In vitro studies have shown that Jatropha multifida stem sap, which contains this compound, exhibits antibacterial activity against pathogens such as Pseudomonas aeruginosa nih.govsemanticscholar.orgnih.gov. Additionally, extracts from Manihot multifida, which also contain this compound and this compound glucoside, have demonstrated antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans scielo.br.

The antimicrobial mechanisms of action for compounds found in this compound-containing extracts are thought to involve disruption of microbial cellular integrity. For instance, saponins, which are also present in Jatropha multifida sap alongside this compound, are believed to exert their antibacterial effects by interfering with bacterial cell membrane stability. This interference can lead to bacterial cell lysis, damage to the cell membrane, and the subsequent release of vital intracellular components such such as proteins, nucleic acids, and nucleotides nih.govsemanticscholar.orgresearchgate.net. Similarly, other hydrophobic hop bitter acids, such as lupulone, are known to induce leakage of bacterial membranes, contributing to their antimicrobial action mdpi.com. The general principle of antifungal compounds often involves targeting the fungal plasma membrane, suggesting a similar mode of action for this compound's antifungal effects mdpi.comsemanticscholar.org.

Inhibition of Microbial Growth and Virulence Factors

This compound and its related compounds, often found in extracts from plants like Jatropha multifida and Manihot multifida, have demonstrated significant antimicrobial efficacy against a range of pathogenic microorganisms. researchgate.netscielo.brredalyc.orgresearchgate.netresearchgate.net Studies on Jatropha multifida extracts, which contain this compound and this compound glucoside, have shown bactericidal effects. researchgate.netresearchgate.net For instance, these extracts exhibited activity against Staphylococcus aureus and Candida albicans, with Concentration Minimally Bactericidal (CMB) values as low as 22.67 mg/mL. researchgate.net Activity was also observed against Escherichia coli, with CMB values reaching 47.61 mg/mL. researchgate.net

Similarly, extracts from Manihot multifida, which also contain this compound and this compound glucoside, have shown broad-spectrum antimicrobial potential. scielo.brredalyc.orgresearchgate.net Minimal Inhibitory Concentration (MIC) values for these extracts ranged from 39 to 2500 µg/mL. scielo.brredalyc.org Notably, methanolic extracts of fruits, along with aqueous and hexane (B92381) extracts of leaves from M. multifida, displayed potent activity against Candida albicans (ATCC 18804), achieving an MIC of 39 µg/mL. scielo.brredalyc.orgresearchgate.net In some cases, the antimicrobial effect of M. multifida extracts surpassed that of control drugs, including activity against Pseudomonas aeruginosa strains resistant to gentamicin. redalyc.org Further investigations into Jatropha multifida extracts and their chromatographic fractions revealed potent antimicrobial activity against sexually transmitted infection-causing organisms such as Gardnerella vaginalis, Neisseria gonorrhoea, and Candida albicans, with MIC values observed to be as low as 12.5 µg/mL for the fractions. researchgate.net

Hop compounds, including this compound glucosides, are recognized for their antibacterial properties, particularly against Gram-positive bacteria. iung.plnih.gov The hydrophobic nature of hop bitter acids, such as alpha-acids (humulone) and beta-acids (lupulone), facilitates their interaction with microbial cell membranes, contributing to their potent activity, which can be hundreds of times stronger than phenol. iung.pl

Table 1: Antimicrobial Activity of Jatropha multifida Extracts researchgate.net

PathogenConcentration Minimally Bactericidal (CMB) (mg/mL)
S. aureus22.67
C. albicans22.67
E. coli47.61

Table 2: Antimicrobial Activity of Manihot multifida Extracts against Candida albicans scielo.brredalyc.orgresearchgate.net

Extract TypeOrganismMinimal Inhibitory Concentration (MIC) (µg/mL)
Methanolic extract (fruits)Candida albicans (ATCC 18804)39
Aqueous extract (leaves)Candida albicans (ATCC 18804)39
Hexane extract (leaves)Candida albicans (ATCC 18804)39

Antioxidant Mechanisms Associated with this compound (as phenolic compounds)

This compound is characterized as a phenolic compound, a class of natural substances widely recognized for their antioxidant capabilities. mitoproteome.orgareeo.ac.irmdpi.comnih.gov Phenolic compounds exert their antioxidant effects primarily through radical scavenging and metal ion chelation, thereby mitigating oxidative stress. mdpi.comnih.gov

Research on extracts containing this compound and its derivatives highlights their significant antioxidant potential. The ethanolic extract of Jatropha multifida, for instance, demonstrated potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, with an Inhibitory Concentration 50% (IC50) value of 0.72 ± 0.03 mg/mL. researchgate.net Furthermore, the methanolic extract of J. multifida exhibited superior ferric ion reducing capacity, registering 46.23 ± 1.10 µgEAA/g. researchgate.net The methanolic extract of Manihot multifida leaves also showed considerable DPPH scavenging potential, with an IC50 value of 46.9 μg/mL. scielo.brredalyc.org

Table 3: Antioxidant Activity of Jatropha multifida Extracts researchgate.net

Extract TypeAntioxidant AssayResult
Ethanolic extractDPPH Radical ScavengingIC50: 0.72 ± 0.03 mg/mL
Methanolic extractFerric Ion Reduction46.23 ± 1.10 µgEAA/g

Table 4: Antioxidant Activity of Manihot multifida Leaf Extract scielo.brredalyc.org

Extract TypeAntioxidant AssayResult
Methanolic leaf extractDPPH Radical ScavengingIC50: 46.9 μg/mL

Enzyme Inhibitory Activities

This compound glucosides have been implicated in the inhibition of early antigen production of the Epstein-Barr virus (EBV). iung.pl While the specific mechanistic details for this compound itself are not extensively detailed in the provided literature, the association of this compound glucosides with this inhibitory activity suggests a potential role for this compound and its derivatives in modulating viral processes. iung.pl The early antigen of EBV is crucial for the viral lytic cycle, and its inhibition could represent a strategy to interfere with viral replication and pathogenesis. mdpi.com

Advanced Analytical Methodologies for Multifidol Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for isolating Multifidol from complex biological samples and for quantifying its presence. These techniques leverage differential affinities of compounds for stationary and mobile phases to achieve separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and widely applied technique for the profiling and quantification of this compound and its glycosides. This hyphenated method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS has been extensively utilized for the quantitative analysis of phenolic compounds in hops, including this compound glucosides hopsteiner.deresearchgate.netasbcnet.org. This technique allows for the characterization of various hop varieties based on their unique phenolic profiles hopsteiner.de. For instance, an in-house HPLC-MS/MS method was developed to monitor specific hop flavonoids, such as co-multifidol glucoside, in dry-hopped beers hopsteiner.usbrauwelt.com. This method facilitates the identification and quantification of multiple hop flavonoids in a single analytical run by employing selective mass transitions hopsteiner.us.

Quantitative data obtained through LC-MS/MS reveal significant variations in this compound glucoside concentrations depending on the hop variety and processing. For example, co-multifidol glucoside concentrations in hop varieties have been detected ranging from 8 to 200 mg/100 g hopsteiner.de. In dry-hopped beers, detected concentrations of co-multifidol glucoside ranged from 0.38 mg/L to 3.7 mg/L brauwelt.com. Internal standards, such as dicamba, are often employed to ensure accurate quantification in these analyses hopsteiner.us. Furthermore, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) modes provides enhanced sensitivity and selectivity for precise quantification of these compounds nih.govnih.govtum.de.

Table 1: Representative Concentrations of Co-Multifidol Glucoside in Hop Varieties and Dry-Hopped Beers

Sample TypeCompoundConcentration Range (mg/100g or mg/L)Reference
Hop VarietiesCo-multifidol glucoside8 – 200 mg/100g hopsteiner.de
Dry-Hopped BeersCo-multifidol glucoside0.38 – 3.7 mg/L brauwelt.com
Hop Varieties (2019-2020 crops, 34 varieties)Co-multifidol glucoside6 – 155 mg/100g researchgate.net
Hop Varieties (2019-2020 crops, 34 varieties)Ad-multifidol glucoside3 – 60 mg/100g researchgate.net

High-Performance Liquid Chromatography (HPLC) serves as a fundamental technique for the analysis and purity assessment of this compound and its derivatives. While HPLC coupled with UV detection can be used for certain bitter substances, reliable structure identification and quantification of complex hop flavonoids like this compound often necessitate coupling with mass spectrometry (HPLC-MS/MS) hopsteiner.usbrewingscience.de.

Preparative HPLC is frequently employed to isolate and purify this compound compounds from crude extracts. This preparative scale separation is crucial for obtaining sufficient quantities of purified compounds for subsequent, more detailed structural elucidation studies using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.govacs.org. The purification process often involves specific column chemistries, such as Luna Phenyl-Hexyl or Hyperclone ODS columns, and optimized solvent gradients (e.g., formic acid in water and acetonitrile) to achieve effective separation nih.govacs.org. HPLC-HRMS (High-Resolution Mass Spectrometry) is also utilized for comprehensive metabolite profiling and analysis of plant extracts containing this compound belspo.beresearchgate.net.

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique, particularly well-suited for the chiral separation of stereoisomers. SFC utilizes a mobile phase primarily composed of supercritical carbon dioxide (CO2), which offers distinct advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and quicker equilibration chromatographyonline.comselvita.com.

The principle of chiral separation in SFC involves the use of chiral stationary phases (CSPs) that can differentiate between enantiomers based on specific interactions chromatographyonline.comphenomenex.com. While direct published examples of SFC specifically for the chiral separation of this compound stereoisomers were not identified in the provided search results, the existence of stereoisomers such as (S)-Multifidol 2-[apiosyl-(1->6)-glucoside] (PubChem CID 73077146) nih.govuni.lumdpi.com implies the potential need for such separations. Given SFC's established capability in separating chiral compounds in various fields, including pharmaceuticals and natural products, it represents a highly promising and complementary tool for resolving this compound stereoisomers, offering high efficiency and reduced environmental impact compared to conventional methods chromatographyonline.comselvita.comfagg.beresearchgate.net.

Spectroscopic Approaches for this compound Structure Elucidation

Spectroscopic methods are fundamental for determining the precise chemical structure of this compound and its derivatives, providing insights into their atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its glycosides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and functional groups of a molecule.

For this compound and its O-glucoside, NMR spectroscopy has been crucial in establishing their structures thieme-connect.com. Researchers routinely employ 1H NMR and 13C NMR to obtain initial insights into the chemical shifts and multiplicities of protons and carbons researchgate.netmdpi.com. More complex structural details, including connectivity and spatial relationships, are revealed through 2D NMR techniques. These include:

Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other through bonds, indicating adjacent protons mdpi.commdpi.com.

Total Correlation Spectroscopy (TOCSY) : Reveals all protons within a spin system, providing information about entire sugar moieties or acyl chains mdpi.com.

Heteronuclear Multiple Quantum Coherence (HMQC) : Correlates protons directly bonded to carbons, assigning proton and carbon signals simultaneously mdpi.com.

For example, HMBC and COSY correlations were instrumental in confirming the locations of glucosyl and hydroxyl groups in this compound derivatives mdpi.com. NMR, often in conjunction with mass spectrometry, has been used to identify numerous antioxidants in beer, including n-multifidol-3-O-β-d-glucoside, by providing comprehensive structural data nih.gov.

High-Resolution Mass Spectrometry (HRMS) is a critical spectroscopic technique for determining the accurate mass and elemental composition of this compound compounds. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high precision, allowing for the unambiguous determination of a compound's molecular formula, even for compounds with similar nominal masses.

HRMS, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is routinely applied for the structural elucidation of new natural products, including diterpenoids like multifidanol isolated from Jatropha multifida researchgate.netmdpi.com. This technique provides a quasi-molecular ion peak from which the exact molecular formula can be precisely deduced mdpi.com.

In metabolomics studies, HRMS is used for untargeted profiling, enabling the detection and characterization of a wide array of metabolites, including this compound and its derivatives mdpi.comdergipark.org.tracs.org. Coupled with liquid chromatography (LC-HRMS or UPLC-HRMS/MS), it allows for comprehensive metabolite analysis, providing both molecular weight information (MS1) and structural fragmentation data (MS2 or MSn) to confirm the identity of compounds within complex mixtures nih.govresearchgate.netmdpi.com. This capability is essential for confirming the presence of known this compound compounds and for elucidating the structures of novel derivatives.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental analytical technique employed to measure the absorption or transmission of discrete wavelengths of UV or visible light by a sample technologynetworks.comwikipedia.org. This method is particularly valuable for identifying and quantifying compounds that possess chromophores—molecular components capable of absorbing light in the UV-Vis region wikipedia.orglibretexts.org.

This compound's chemical structure, featuring a 2,4,6-trihydroxyphenyl group and a butanone backbone, includes inherent chromophores ontosight.ainih.gov. The phenolic moiety (trihydroxyphenyl group) and the carbonyl group (C=O) are characteristic functional groups that absorb strongly in the UV region. While direct UV spectral data for this compound (CID 442919) are not explicitly detailed in all available literature, studies on structurally related compounds and extracts from Jatropha multifida provide insights into the expected UV absorption profiles. For instance, coumarin (B35378) derivatives and flavones isolated from Jatropha multifida have exhibited characteristic UV absorptions, such as bands at 270 nm and 336 nm for flavones, and absorption maxima similar to 2,4,6-trioxygenated acetophenones at 319 nm, 220 nm, and 193 nm elixirpublishers.comcore.ac.ukthieme-connect.com. These findings underscore the utility of UV/Vis spectroscopy in detecting and characterizing the chromophoric elements within this compound.

The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length, allows for the quantitative determination of this compound in solution once its molar absorptivity is established wikipedia.orglibretexts.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations elixirpublishers.comcore.ac.ukmdpi.comresearchgate.net. Each functional group vibrates at a characteristic frequency, providing a unique spectral fingerprint.

For this compound (C₁₁H₁₄O₄), the presence of hydroxyl (-OH) groups and a carbonyl (C=O) group is chemically significant ontosight.ainih.gov. IR spectra of compounds isolated from Jatropha multifida, a plant known to contain this compound, have consistently shown absorption bands indicative of these functional groups. Typical IR signals observed in such compounds include broad stretching vibrations for hydroxyl groups, often appearing around 3300 cm⁻¹ to 3349 cm⁻¹, which are characteristic of O-H axial deformation, possibly involving intermolecular hydrogen bonds elixirpublishers.comcore.ac.ukmdpi.com. The carbonyl group, specifically from the butanone backbone, is expected to exhibit a strong absorption band in the 1600-1720 cm⁻¹ range, consistent with C=O stretching vibrations elixirpublishers.comcore.ac.ukmdpi.comresearchgate.net.

Table 1: Representative IR Absorption Bands for Functional Groups in this compound and Related Compounds

Functional GroupExpected IR Absorption Range (cm⁻¹)Observations from Related Studies elixirpublishers.comcore.ac.ukmdpi.comresearchgate.net
Hydroxyl (-OH)3200-3600 (broad)3300 cm⁻¹, 3310 cm⁻¹, 3349 cm⁻¹
Carbonyl (C=O)1600-1750 (strong)1610 cm⁻¹, 1697 cm⁻¹, 1719 cm⁻¹

These characteristic IR absorption patterns provide crucial evidence for the presence of key functional groups within the this compound structure, aiding in its identification and structural confirmation.

Integrated Multi-Modal Analytical Platforms for Comprehensive this compound Characterization

The comprehensive characterization of complex natural products like this compound often necessitates the integration of multiple analytical techniques. Multi-modal analytical platforms leverage the strengths of various spectroscopic and spectrometric methods to provide a holistic understanding of a compound's structure, purity, and even its presence in complex biological matrices.

Commonly employed integrated platforms for this compound research include combinations of:

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): NMR spectroscopy, including ¹H NMR and ¹³C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provides detailed information about the connectivity of atoms and the spatial arrangement of a molecule elixirpublishers.comcore.ac.ukthieme-connect.commdpi.comresearchgate.net. Studies on compounds isolated from Jatropha multifida, including those related to this compound, frequently utilize NMR alongside UV, IR, and Mass Spectrometry (MS) for complete structural elucidation elixirpublishers.comcore.ac.ukthieme-connect.commdpi.comresearchgate.net. For instance, NMR data has been instrumental in elucidating structures of various compounds from Jatropha multifida, showing specific proton and carbon signals that confirm the presence of aromatic rings, alkyl chains, and oxygenated carbons elixirpublishers.comcore.ac.ukmdpi.com.

Mass Spectrometry (MS): Techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-qTOF-MS) are invaluable for determining the exact molecular weight and elemental composition of this compound and its derivatives thieme-connect.commdpi.commdpi.com. MS also provides fragmentation patterns that offer insights into the compound's structural subunits. For example, HRFAB-MS has been used to establish molecular formulas for related compounds thieme-connect.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. LC-MS/MS is particularly effective for the identification and quantification of this compound in complex mixtures, such as plant extracts or biological samples, and has been used in metabolomics studies mdpi.comnih.govacs.org. For instance, (S)-Multifidol 2-[apiosyl-(1->6)-glucoside], a related compound, has been identified and its relative content tracked in metabolomic profiling studies using HRMS nih.gov. Similarly, HPLC-ESI-qTOF-MS has been used to annotate "this compound apiosyl glucoside" in cherry stem extract mdpi.com. LC-MS/MS has also been applied for the quantitation of co-multifidol glucopyranoside in beer acs.org.

Integrated platforms often incorporate advanced data analysis techniques like Principal Component Analysis (PCA), Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), and Cluster Analysis to process and interpret the vast amounts of data generated from multi-modal analyses, enabling comprehensive metabolite profiling and the identification of differential metabolites nih.gov. The combined application of these methodologies ensures a robust and detailed characterization of this compound, facilitating research into its properties and potential applications.

Ecological and Evolutionary Perspectives of Multifidol in Plants

Role of Multifidol in Plant Defense Mechanisms Against Herbivory and Pathogens

This compound contributes to plant defense primarily through its antimicrobial properties and its presence in defensive exudates. The latex of Jatropha multifida, for instance, contains this compound and this compound glucoside, which have been investigated for their biological activities mdpi.comuniversiteitleiden.nlmdpi-res.commdpi-res.comnih.govspringerprofessional.deresearchgate.netthieme-connect.com. Studies on Jatropha multifida have demonstrated its antibacterial activity against various microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus D, and some Gram-negative bacteria such as Pseudomonas aeruginosa nih.govscirp.orgscielo.brscialert.netf1000research.comresearchgate.net. This antimicrobial potential of Jatropha multifida extracts, which contain this compound, supports its traditional use in treating infected wounds and skin infections mdpi.comnih.govscirp.orgscielo.brscialert.netf1000research.comresearchgate.net. The presence of this compound in such defensive plant exudates suggests its direct involvement in deterring pathogens.

In hops (Humulus lupulus), this compound glucosides are also found and are recognized for their anti-inflammatory effects mdpi.comiung.pl. While the primary focus for hops is often on bitter acids and prenylflavonoids for their antimicrobial properties in brewing, the presence of multifidols indicates a broader spectrum of defensive compounds mdpi.comnih.govmdpi.com. Plant secondary metabolites, including acylphloroglucinols like this compound, act as natural protectants against herbivores and pathogens mdpi.comnih.gov. They can exert toxic effects, inhibit microbial growth, or deter feeding, thereby enhancing the plant's resistance to biotic stresses mdpi.comnih.gov.

Contribution of this compound to Chemical Ecology and Plant-Environment Interactions

This compound's presence in plant exudates, such as the latex of Jatropha multifida, underscores its role in chemical ecology universiteitleiden.nlmdpi-res.com. Plant exudates are complex mixtures of primary and secondary metabolites that serve diverse functions, including defense against pests and diseases, and allelopathic activity universiteitleiden.nl. Latex, in particular, is known for its complex chemical composition, often containing high concentrations of secondary metabolites that provide resistance to herbivores through toxicity, antinutritive effects, or sticky characteristics universiteitleiden.nl. The inclusion of this compound in these exudates suggests its contribution to the chemical signaling and defense mechanisms that mediate interactions between plants and their environment.

Evolutionary Diversification of Acylphloroglucinol Biosynthetic Pathways in Plant Lineages

This compound belongs to the class of acylphloroglucinols (APGs), and their biosynthesis pathways have undergone evolutionary diversification in various plant lineages. A key aspect of APG biosynthesis involves dual-functional chalcone (B49325) synthases (CHS) and valerophenone (B195941) synthases (VPS) nih.govusda.govresearchgate.netnih.govtum.de. For example, in strawberry (Fragaria spp.), CHS enzymes are capable of catalyzing the condensation of branched-chain amino acid intermediates (e.g., isovaleryl-Coenzyme A and isobutyryl-Coenzyme A) with malonyl-CoA to form APGs like phlorisovalerophenone (B41633) and phlorisobutyrophenone (B1231217) nih.govusda.govresearchgate.netnih.govtum.de. This dual functionality of CHS enzymes is a significant evolutionary adaptation, allowing plants to synthesize both anthocyanins and APGs nih.govusda.govresearchgate.netnih.gov.

The duplication and adaptive evolution of CHS genes are considered a probable scenario for the diversification of APG biosynthetic pathways across different plant species nih.govusda.govresearchgate.netnih.gov. This highlights how the evolution of specific enzyme functions can lead to the production of diverse secondary metabolites, which in turn contribute to plant adaptation and survival nih.govnih.govnih.gov. The ability to synthesize particular classes of secondary metabolites is often restricted to specific plant groups, and the evolution of these distinct pathways has been crucial for survival and the generation of organismal diversity nih.gov.

This compound as Secondary Metabolites in Plant Adaptation and Survival

This compound, as a secondary metabolite, plays a direct role in plant adaptation and survival. Secondary metabolites are compounds not directly involved in primary metabolic processes like growth or reproduction but are crucial for a species' fitness in its environment mdpi.comnih.govresearchgate.net. They act as chemical defenses against various biotic stresses, including herbivory and pathogen attacks mdpi.comnih.gov. By possessing antimicrobial properties, as seen in Jatropha multifida, this compound contributes to the plant's innate immune system, protecting it from infections nih.govscirp.orgscielo.brscialert.netf1000research.comresearchgate.net.

The production of such compounds allows plants to withstand environmental pressures and compete effectively within their ecosystems mdpi.comnih.govnih.gov. The biochemical co-evolutionary arms-race theory suggests that plant secondary metabolites have evolved in response to herbivore pressure, leading to the development of resistance mechanisms over time mdpi.comnih.gov. Therefore, the presence and functional activity of this compound underscore its importance as an adaptive trait, contributing to the long-term survival and ecological success of the plant species that produce it.

Future Directions in Multifidol Research

Further Elucidation of Multifidol Biosynthetic Enzymes and Genetic Regulation Across Species

A critical area for future research involves the detailed elucidation of the enzymatic machinery and genetic pathways governing this compound biosynthesis across different species. While general principles of gene regulation and biosynthesis are known for other compounds like cannabinoids and acylphloroglucinols biorxiv.orgnih.govebsco.comfrontiersin.org, the specific enzymes responsible for each step in this compound's formation remain largely uncharacterized. Understanding these enzymes and their genetic regulation would enable targeted genetic engineering approaches in host organisms to enhance this compound production or to produce novel derivatives. Comparative studies across this compound-producing species, such as Jatropha multifida and Humulus lupulus, could reveal species-specific adaptations in biosynthetic pathways and regulatory networks nih.govresearchgate.net. This research would involve techniques like transcriptomics and proteomics to identify candidate genes and proteins, followed by functional characterization of the enzymes.

Discovery of Novel this compound Analogues with Unique Biological Activities

The known biological activities of this compound, including antioxidant, anti-inflammatory, and antimicrobial properties, suggest a promising scaffold for drug discovery ontosight.ai. Future research will focus on the systematic discovery and characterization of novel this compound analogues, both naturally occurring and synthetically derived, with enhanced or entirely new biological activities. Analogues such as this compound glucoside and (S)-Multifidol 2-[apiosyl-(1->6)-glucoside] have already been identified, indicating the potential for structural diversity nih.govuni.lunih.gov. High-throughput screening of natural product libraries, combined with targeted synthesis of structural variations, could lead to the identification of compounds with improved potency, selectivity, or novel mechanisms of action. This area of research often involves structure-activity relationship (SAR) studies to understand how structural modifications influence biological effects mdpi.commdpi.comnih.govresearchgate.net.

Development of Chemoenzymatic and Sustainable Synthetic Strategies for Complex this compound Structures

The synthesis of complex natural products like this compound can be challenging. Future efforts will concentrate on developing efficient, sustainable, and environmentally friendly chemoenzymatic synthetic strategies mdpi.comnih.govrsc.orgnih.gov. Chemoenzymatic approaches combine the precision and selectivity of enzymatic catalysis with the versatility of chemical transformations, offering advantages such as milder reaction conditions, reduced waste, and improved yields for complex molecules mdpi.comnih.gov. For this compound, this could involve identifying or engineering enzymes capable of catalyzing specific steps in its synthesis, potentially leading to scalable and cost-effective production routes for the parent compound and its various analogues. This direction aligns with the broader trend in green chemistry and sustainable manufacturing mdpi.comrsc.org.

Advanced Computational Modeling for Structure-Function Predictions of this compound

Advanced computational modeling techniques will play a crucial role in predicting the structure-function relationships of this compound and its potential interactions with biological targets. While computational methods are widely applied to protein structure prediction mdpi.comfiveable.mebiotechniques.comscienceeurope.orgbiorxiv.org, their application can be extended to small molecules like this compound. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into how specific structural features of this compound contribute to its biological activities. These computational tools can guide the rational design of new this compound analogues with desired properties, accelerating the discovery process by prioritizing promising candidates for synthesis and experimental validation biotechniques.combiorxiv.org.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Holistic this compound Research

The integration of various omics technologies will provide a holistic understanding of this compound's role in biological systems. Metabolomics, which involves the comprehensive analysis of metabolites, is directly relevant to studying this compound and its metabolic pathways humanspecificresearch.orgmetabolomicsworkbench.org. By combining metabolomics with transcriptomics (the study of RNA transcripts) and potentially proteomics (the study of proteins), researchers can gain a multi-layered view of how this compound is produced, regulated, and interacts within an organism humanspecificresearch.orgmdpi.comresearchgate.netnih.gov. For example, integrated omics studies could reveal the genetic networks that respond to environmental cues to upregulate this compound production in plants or identify novel pathways influenced by this compound in biological assays. This systems-level approach can uncover complex patterns and interactions that single-omics analyses might miss researchgate.net.

Exploration of this compound's Role in Interspecies Chemical Communication

Given that this compound is a natural product found in plants nih.govresearchgate.net, a significant future direction involves exploring its potential role in interspecies chemical communication. Many natural compounds serve as signals in interactions between plants and other organisms, such as microbes, insects, or even other plants nih.govufpr.brnih.govagriculturejournals.cz. Research could investigate whether this compound acts as a kairomone, allomone, or synomone, influencing behaviors like herbivore deterrence, pathogen resistance, or symbiotic relationships. This would involve ecological studies, behavioral assays, and chemical analyses to determine if and how this compound mediates interactions in its natural environment. Understanding these roles could open new avenues for sustainable pest management or enhancing beneficial plant-microbe interactions.

Q & A

Q. What experimental methodologies are recommended for determining the concentration-dependent bioactivity of Multifidol in immunomodulatory studies?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell proliferation) with serial dilutions of this compound (15.6–500 µg/mL) to establish dose-response curves. Measure activity percentages via spectrophotometry or flow cytometry, and validate results using ANOVA or non-linear regression models to calculate IC₅₀ values. Reference concentration-response data from bar charts comparing this compound and its derivatives .
  • Key Considerations : Ensure replicates (n ≥ 3) and include negative/positive controls (e.g., untreated cells, standard inhibitors like kojic acid for tyrosinase assays) .

Q. How should researchers validate the structural identity and purity of newly synthesized this compound derivatives?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with published analogs to identify functional groups (e.g., hydroxyl, glycosidic bonds in this compound-glucoside) .

Q. What statistical approaches are appropriate for analyzing discrepancies in this compound’s inhibitory activity across studies?

  • Methodological Answer : Conduct a meta-analysis using random-effects models to account for heterogeneity between studies. Calculate standardized mean differences (SMDs) and assess bias via funnel plots. For conflicting in vitro vs. in vivo results, apply sensitivity analysis to isolate variables like solvent polarity or cellular uptake efficiency .

Advanced Research Questions

Q. How can molecular docking simulations resolve contradictions in this compound’s binding affinity to tyrosinase versus experimental inhibition data?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like AutoDock Vina or Schrödinger Suite. Compare binding free energies (∆G) and inhibition constants (KI) of this compound with reference ligands (e.g., collagen-derived peptides). Validate docking poses against crystallographic data (PDB ID: 2Y9X) and correlate with in vitro KI values (e.g., 39.37 µM for this compound vs. 12.5 µM for kojic acid) .
  • Data Integration : Use similarity scoring (SSI) to assess overlap between this compound’s binding residues (His381, Tyr362) and known active sites .

Q. What mixed-methods frameworks are suitable for studying this compound’s dual role as an antioxidant and immunomodulator?

  • Methodological Answer : Combine quantitative assays (e.g., ROS scavenging via DPPH, ELISA for cytokine profiling) with qualitative ethnopharmacological data (e.g., interviews on traditional uses of Jatropha multifida). Triangulate findings using convergence models to identify mechanistic synergies or antagonisms .
  • Design Example : Use a sequential explanatory design: Phase 1 (quantitative dose-response experiments) → Phase 2 (qualitative focus groups with pharmacologists) .

Q. How can researchers optimize experimental designs to address this compound’s instability in aqueous environments?

  • Methodological Answer : Implement stability-indicating HPLC methods under varying pH/temperature conditions. Use accelerated degradation studies (40°C/75% RH) to predict shelf life. For in vivo applications, formulate this compound with cyclodextrins or liposomes to enhance bioavailability .

Methodological Guidelines

  • Reproducibility : Adhere to Beilstein Journal protocols for compound characterization (e.g., Supplementary Materials for NMR/HPLC raw data) .
  • Ethical Compliance : Declare conflicts of interest and obtain ethical approval for studies involving human-derived cells .
  • Data Transparency : Archive raw datasets in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Multifidol
Reactant of Route 2
Reactant of Route 2
Multifidol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.